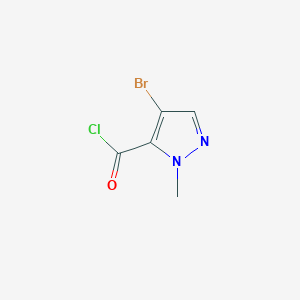

4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQOVBRZZLXZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride chemical properties"

An In-depth Technical Guide: 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

Topic: this compound Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers in the field.

Introduction: A Versatile Scaffold for Innovation

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, from kinase inhibitors to treatments for erectile dysfunction.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. This compound emerges as a particularly valuable derivative. It is a bifunctional reagent, offering a highly reactive acyl chloride for amide or ester formation and a strategically placed bromine atom for subsequent cross-coupling reactions. This dual reactivity allows for the rapid and efficient construction of diverse chemical libraries, accelerating the discovery of novel bioactive compounds.

Core Physicochemical and Structural Properties

This compound is a synthetic intermediate, typically appearing as a solid. Its high reactivity, particularly its moisture sensitivity, dictates its handling and storage conditions.

| Property | Value | Source |

| CAS Number | 1006448-72-1 | [3] |

| Molecular Formula | C₅H₄BrClN₂O | [3] |

| Molecular Weight | 223.46 g/mol | [3] |

| Physical Form | Solid (inferred from precursor) | |

| Canonical SMILES | CN1C(=C(C=N1)Br)C(=O)Cl | |

| Storage | Sealed in a dry, inert atmosphere at room temperature. | [3] |

Note: Due to its high reactivity, detailed experimental data such as melting and boiling points are not consistently reported. It is typically synthesized and used in situ or stored under stringent anhydrous conditions.

Synthesis and Manufacturing Strategy

The target acyl chloride is synthesized from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Understanding the synthesis of this precursor is crucial for ensuring a high-quality starting material.

Synthesis of the Carboxylic Acid Precursor

The preparation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that builds the heterocyclic core and introduces the key functional groups.[4]

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

-

Step 1: Pyrazole Ring Formation (Cyclocondensation): A mixture of an appropriate starting material like ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequently with methylhydrazine.

-

Causality: This classic cyclocondensation approach is highly efficient for constructing the N-methylated pyrazole ring system.

-

-

Step 2: Electrophilic Bromination: The resulting pyrazole ester intermediate is subjected to bromination at the 4-position using an electrophilic bromine source such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or chloroform.

-

Causality: The pyrazole ring is electron-rich, making the C4-position susceptible to electrophilic attack. Controlled conditions are critical to prevent over-bromination or side reactions.

-

-

Step 3: Saponification (Ester Hydrolysis): The 4-bromo pyrazole ester is hydrolyzed to the target carboxylic acid using a base, typically sodium hydroxide in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate.

-

Causality: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids, which can then be isolated by precipitation upon acidification.

-

Caption: Key reactions of the acyl chloride moiety.

Functionalization via the C4-Bromo Group

After the acyl chloride has been converted into a stable amide or ester, the bromine atom at the C4 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrazoles.

-

Buchwald-Hartwig Amination: Reaction with amines can introduce new nitrogen-based substituents.

This sequential strategy—first reacting the acyl chloride, then functionalizing the bromide—is a powerful approach in library synthesis for drug discovery. [4]

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for constructing them. Its utility stems from the prevalence of the substituted pyrazole core in successful drugs. [2] By using this compound, a medicinal chemist can rapidly generate a library of compounds. For example, reacting the acyl chloride with a panel of 100 different amines, and then reacting each of those 100 products with a panel of 50 different boronic acids, can theoretically generate 5,000 unique, complex molecules for biological screening. This combinatorial approach is fundamental to modern hit-to-lead campaigns.

Caption: Logical workflow from building block to a diverse chemical library.

Safety, Handling, and Storage

As a reactive acyl chloride, and based on the hazard profile of its precursor, this compound must be handled with significant care. [5]

| Hazard Information | Classification & Precaution |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [5][6] H319: Causes serious eye irritation. [5][6] H335: May cause respiratory irritation. [5][6]Corrosive properties are also expected due to the acyl chloride moiety and potential for HCl release. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]|

Handling Procedures:

-

Always handle in a certified chemical fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [7]* Avoid all contact with moisture and water. Use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line).

-

Avoid creating dust. [8]* Ensure eyewash stations and safety showers are readily accessible. [8] Storage:

-

Store in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and bases. [7]

References

-

SAFETY DATA SHEET (related compound). Available from: [Link]

-

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

4-bromo-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide - SpectraBase. Wiley. Available from: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PubMed. National Library of Medicine, 2023-11-07. Available from: [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Library of Medicine, 2023-11-07. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1006448-72-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

"synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"

An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in medicinal chemistry and drug discovery. The document outlines a robust two-stage synthetic strategy, beginning with the formation of the precursor 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and culminating in its conversion to the target acyl chloride. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses critical safety and handling considerations. The content is structured to provide researchers with both the practical methodology and the theoretical understanding necessary for successful synthesis.

Introduction: Significance and Application

This compound is a valuable heterocyclic building block in organic synthesis. Its structure is distinguished by two key reactive sites: the bromine atom at the C4 position and the acyl chloride at the C5 position. The pyrazole core is a "privileged scaffold" found in numerous biologically active molecules, including well-known pharmaceuticals.[1] The bromine substituent serves as a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2] Simultaneously, the highly reactive acyl chloride group allows for efficient construction of amides, esters, and other carboxylic acid derivatives, which are common structural motifs in pharmaceuticals.[3][4] The combination of these features makes the title compound a strategic intermediate for generating libraries of complex molecules for drug screening and development.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. The first stage focuses on the construction of the stable carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The second stage involves the conversion of this carboxylic acid into the more reactive target acyl chloride. This strategic division allows for the stable isolation and purification of the carboxylic acid intermediate before proceeding to the moisture-sensitive final product.

Stage 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

This stage involves the synthesis of the direct precursor to the final product. The general strategy involves the electrophilic bromination of a commercially available pyrazole ester, followed by hydrolysis to yield the carboxylic acid.[2]

Principle and Rationale

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions. N-Bromosuccinimide (NBS) is often chosen as the brominating agent for its ease of handling and milder reaction conditions compared to elemental bromine. Following bromination, the ester group is hydrolyzed to the carboxylic acid under basic conditions, a standard and high-yielding transformation.[2]

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations for this class of compounds.

Step A: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This crude product can often be used in the next step without further purification.

Step B: Hydrolysis to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

-

Dissolve the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol and water.[5]

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux (or stir at 50-60 °C) for 1-3 hours, monitoring the reaction progress by TLC/LC-MS.[5]

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., dichloromethane) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH < 3 with 1N hydrochloric acid.[5]

-

A white precipitate of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.[5]

Stage 2: Synthesis of this compound

This final stage converts the stable carboxylic acid into the highly reactive acyl chloride, which must be handled with care due to its sensitivity to moisture.

Principle and Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[6] Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several key reasons.[7] The reaction proceeds through a chlorosulfite intermediate, which possesses an excellent leaving group.[8] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7]

Detailed Experimental Protocol

CAUTION: This reaction must be performed in a well-ventilated fume hood, as it releases toxic SO₂ and HCl gases.[7][9] All glassware must be thoroughly dried to prevent violent reactions with thionyl chloride.[10]

-

Place the dry 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq). A co-solvent such as toluene or dichloromethane can be used, but thionyl chloride can also serve as the solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the mixture.

-

Heat the reaction mixture to reflux (approximately 76 °C for neat SOCl₂) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

The resulting crude this compound is often a liquid or low-melting solid and can be used directly in subsequent reactions. If necessary, it can be purified by vacuum distillation, though this is often not required.

Mechanism of Acyl Chloride Formation

The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the activation of the carboxylic acid's hydroxyl group into a superior leaving group.[8]

Safety, Handling, and Workup

Trustworthiness in chemical synthesis is rooted in a profound respect for safety. The reagents and products in this synthesis require strict adherence to safety protocols.

Reagent and Product Hazards

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10][11] It reacts violently with water, including atmospheric moisture, to release corrosive and toxic gases (HCl and SO₂).[9][10] Inhalation can cause severe respiratory damage, and skin contact results in severe burns.[10][12]

-

Acyl Chlorides (R-COCl): Highly reactive and corrosive.[3] They react with water and other nucleophiles (e.g., alcohols, amines). The reaction with moisture releases HCl gas, making them lachrymatory (tear-inducing).[3]

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Handle with care.

Required PPE and Engineering Controls

-

Engineering Controls: All manipulations, especially those involving thionyl chloride and the resulting acyl chloride, must be conducted in a certified chemical fume hood.[6][9] An emergency shower and eyewash station must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

Safe Quenching and Disposal

-

Quenching Excess Thionyl Chloride: Excess thionyl chloride must be quenched carefully. A recommended procedure is to slowly add the excess reagent to a large volume of cold, stirred isopropanol. Do NOT quench with water, as the reaction can be uncontrollably violent.[13]

-

Waste Disposal: All waste materials, including quenched reagents and solvent washes, should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[11]

Data Summary

| Compound | Formula | MW ( g/mol ) | Role | Typical Eq. |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Starting Material | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | 1.05 |

| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent | 2.0 - 3.0 |

| 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | Intermediate | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | 2.0 - 5.0 (Excess) |

| Product: this compound | C₅H₄BrClN₂O | 223.45 | Final Product | ~1.0 |

Conclusion

The synthesis of this compound is a straightforward yet hazardous procedure that provides access to a highly versatile chemical intermediate. By following a well-planned two-stage strategy and adhering strictly to safety protocols for handling moisture-sensitive and corrosive reagents, researchers can reliably produce this valuable compound. The protocols and principles outlined in this guide provide a solid foundation for the successful and safe execution of this synthesis in a research and development setting.

References

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

Lanxess. Product Safety Assessment: Thionyl chloride. Available at: [Link]

-

Study.com. Acyl Chloride Uses, Reactions & Synthesis. Available at: [Link]

-

Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides). Available at: [Link]

-

Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. Available at: [Link]

- Google Patents.CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Google Patents.CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

- Google Patents.CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

Chembest. this compound. Available at: [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available at: [Link]

-

organic-reaction.com. Acid to Acid Chloride. Available at: [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 5. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nj.gov [nj.gov]

- 10. lanxess.com [lanxess.com]

- 11. westliberty.edu [westliberty.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Senior Application Scientist's Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No. 1006448-72-1)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a pivotal reagent in modern synthetic chemistry. We will delve into its synthesis, reactivity, and application, with a focus on the practical insights required for its effective use in a research and development setting. The protocols and mechanisms described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.

Core Compound Overview

This compound is a bifunctional heterocyclic compound. Its structure incorporates a highly reactive acyl chloride group and a versatile brominated pyrazole core. This dual functionality makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry. The acyl chloride provides a reactive handle for forming amide or ester linkages, while the bromo-substituent serves as a key anchor point for metal-catalyzed cross-coupling reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1006448-72-1 | [1] |

| Molecular Formula | C₅H₄BrClN₂O | [2] |

| Molecular Weight | 223.46 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Storage | Sealed in a dry environment, at room temperature.[2] |

Synthesis and Mechanism

The target acyl chloride is most efficiently prepared from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-84-2). The transformation is a standard chlorination reaction, for which thionyl chloride (SOCl₂) is the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), simplifying purification.[3]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Mechanism of Chlorination

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[4][5]

-

Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[6]

-

Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate.

-

Chloride Attack & Elimination: A chloride ion, either from the reaction medium or from the breakdown of the intermediate, attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of a stable leaving group, which subsequently decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[4][6]

This process is highly efficient because the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.[3]

Reactivity and Strategic Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

A. Reactions at the Acyl Chloride Moiety

The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This is the primary pathway for introducing the pyrazole scaffold into larger molecules.

-

Amide Formation: Reaction with primary or secondary amines yields corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceutical agents, including kinase inhibitors.

-

Ester Formation: Reaction with alcohols produces esters.

B. Reactions at the Bromo-Substituted Core

The bromine atom on the pyrazole ring is strategically positioned for functionalization via metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups. This is a widely used method for building biaryl structures common in drug candidates.[7]

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form alkynylated pyrazoles.

The bromo-pyrazole motif is a key component in various biologically active molecules, including inhibitors for enzymes like phosphatidylinositol-3-kinase (PI3K) and Fibroblast Growth Factor Receptors (FGFRs).[8][9] Derivatives of the related 4-bromo-1-methyl-1H-pyrazole have been instrumental in producing drugs such as Erdafitinib and Savolitinib.[10]

Key Reactions Workflow

Caption: Primary reaction pathways for the title compound.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.

Protocol 1: Synthesis of this compound

This protocol details the conversion of the precursor carboxylic acid to the target acyl chloride.

-

Rationale: Thionyl chloride is used in excess to serve as both reagent and solvent. Refluxing ensures the reaction goes to completion. The removal of excess thionyl chloride is critical and is achieved via distillation or rotary evaporation.[11]

-

Step-by-Step Methodology:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to an inert gas line), add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Carefully add thionyl chloride (SOCl₂) (5-10 eq) to the flask in a fume hood.

-

Stir the mixture at room temperature for 10-15 minutes, then heat to reflux (approx. 76 °C).

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC (if a stable derivative can be formed) or by observing the cessation of HCl and SO₂ evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporation with a high-boiling inert solvent like toluene may be necessary to remove the last traces.

-

The resulting crude this compound is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

-

Protocol 2: Synthesis of a Pyrazole-5-carboxamide Derivative

This protocol demonstrates a typical application of the acyl chloride in forming an amide bond.

-

Rationale: The reaction is typically run at a low temperature to control the exothermicity of the reaction between the acyl chloride and the amine. A tertiary amine base (e.g., triethylamine or DIPEA) is added to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine.

-

Step-by-Step Methodology:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide.

-

Safety and Handling

Acyl chlorides are reactive and require careful handling. While specific data for the title compound is limited, the hazards can be inferred from its functional groups and precursors.[12]

GHS Hazard Information (Inferred)

| Hazard Class | Statement | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. (Acyl chlorides react with moisture to form HCl). | GHS05 (Corrosion) |

| Serious Eye Damage | H318: Causes serious eye damage. | GHS05 (Corrosion) |

| Respiratory Irritation | H335: May cause respiratory irritation.[12] | GHS07 (Exclamation Mark) |

-

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[14]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

-

This compound is moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and techniques.[14]

-

-

Storage:

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in drug discovery and complex molecule synthesis cannot be overstated. Its dual reactivity, when properly leveraged, provides a robust platform for generating diverse chemical libraries and accessing novel molecular entities. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms is essential for any scientist aiming to incorporate this powerful building block into their research endeavors.

References

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634. Available at: [Link]

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686. Available at: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available at: [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available at: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. Available at: [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]

-

CAS Standard Information Network. 1006448-72-1_this compound. Available at: [Link]

Sources

- 1. This compound | 1006448-72-1 [sigmaaldrich.com]

- 2. This compound - CAS:1006448-72-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

"structure elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide array of pharmacological activities.[1] The title compound, featuring a reactive acyl chloride moiety and a strategically placed bromine atom, serves as a versatile intermediate for creating complex molecular architectures.[2] This document moves beyond a simple recitation of data, offering a rationale-driven approach that integrates synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We detail not only the expected analytical signatures but also the underlying chemical principles that govern them, providing researchers with a robust framework for validating this and similar structures with a high degree of scientific rigor.

Synthesis and Purification: Establishing a Validated Starting Point

The structural integrity of any analysis is predicated on the purity of the analyte. The target compound, this compound, is most reliably synthesized from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[2] The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis, for which thionyl chloride (SOCl₂) is an exemplary reagent.

Causality of Reagent Choice: Thionyl chloride is preferred for this conversion due to its efficacy and the convenient nature of its byproducts. The reaction proceeds through a chlorosulfite intermediate, which renders the hydroxyl group an excellent leaving group.[3][4] Subsequent nucleophilic attack by a chloride ion forms the acyl chloride and releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5]

Caption: Synthesis of the target acyl chloride.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable inert solvent to create a slurry. Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Allow the mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup & Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield the pure acyl chloride. The molecular weight of the final product is 223.46 g/mol .[6]

Mass Spectrometry: The Unambiguous Molecular Fingerprint

Mass spectrometry is the first line of analytical inquiry, tasked with confirming the molecular weight and, critically, the elemental composition. For a molecule containing both bromine and chlorine, the isotopic distribution provides a highly characteristic and definitive signature.

Expert Insight: The power of MS in this context lies in nature's isotopic abundance. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, while chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7][8] The convolution of these two patterns creates a unique molecular ion cluster that is virtually impossible to misinterpret.

Expected Isotopic Pattern

The mass spectrum will not show a single molecular ion peak (M⁺) but rather a cluster of peaks (M⁺, M+2, M+4) whose relative intensities are governed by the probabilistic combination of the halogen isotopes.

-

M⁺: Contains ⁷⁹Br and ³⁵Cl.

-

M+2: Contains (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl).

-

M+4: Contains ⁸¹Br and ³⁷Cl.

The expected relative intensity ratio for this cluster is approximately 3:4:1 . This distinctive pattern is a hallmark of a molecule containing one bromine and one chlorine atom.

| Peak | Isotopic Composition | Expected m/z | Relative Abundance (Approx.) |

| M⁺ | C₅H₄(⁷⁹Br)(³⁵Cl)N₂O | ~221.94 | 3 |

| M+2 | C₅H₄(⁸¹Br)(³⁵Cl)N₂O / C₅H₄(⁷⁹Br)(³⁷Cl)N₂O | ~223.94 | 4 |

| M+4 | C₅H₄(⁸¹Br)(³⁷Cl)N₂O | ~225.94 | 1 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion cluster.[9]

-

Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Interpretation: Confirm that the measured m/z values of the isotopic peaks are within 5 ppm of the calculated exact masses. Verify the characteristic 3:4:1 intensity ratio of the M⁺, M+2, and M+4 peaks.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups, most notably the acyl chloride's carbonyl (C=O) group.

Authoritative Grounding: The C=O stretching frequency is highly sensitive to the electronic environment. In an acyl chloride, the strong electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond. This results in an absorption at an unusually high wavenumber, typically in the range of 1775–1815 cm⁻¹.[10][11][12] This high-frequency absorption is a key diagnostic feature that distinguishes it from other carbonyl-containing functional groups like esters (~1735 cm⁻¹) or ketones (~1715 cm⁻¹).[11]

| Expected Absorption (cm⁻¹) | Bond | Functional Group |

| ~3100-3150 | C-H | Pyrazole Ring C-H Stretch |

| ~2950-3000 | C-H | N-CH₃ Stretch |

| ~1780-1810 | C=O | Acyl Chloride Carbonyl Stretch |

| ~1400-1550 | C=C, C=N | Pyrazole Ring Stretches |

| ~550-730 | C-Cl | Carbon-Chlorine Stretch[10] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: If the compound is a solid, prepare a KBr pellet by finely grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a low-melting solid or oil, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

-

Background Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Sample Analysis: Place the sample in the spectrometer and acquire the spectrum.

-

Data Processing: The acquired spectrum should be background-subtracted and analyzed for the key absorptions listed in the table above, with special attention paid to the high-frequency C=O stretch.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure by mapping the hydrogen and carbon framework. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments, the precise connectivity of the atoms can be established.

Caption: Key 2/3-bond HMBC correlations for structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and clean, revealing two key signals in a 1:3 integration ratio.

-

Signal 1 (Pyrazole Proton): A singlet corresponding to the single proton on the pyrazole ring (H3). Due to the aromatic nature of the ring, this signal is expected in the downfield region, likely ~7.8 - 8.2 ppm .

-

Signal 2 (Methyl Protons): A singlet corresponding to the three protons of the N-methyl group. This signal will appear further upfield, likely ~4.0 - 4.3 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each carbon atom in the unique chemical environment.

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~160-165 | C=O | Carbonyl carbon of an acyl chloride.[12][13] |

| ~145-150 | C5 | Quaternary carbon attached to the electron-withdrawing carbonyl group. |

| ~140-145 | C3 | Protonated carbon of the pyrazole ring. |

| ~95-100 | C4 | Quaternary carbon attached to bromine (heavy atom effect). |

| ~38-42 | N-CH₃ | Aliphatic carbon of the N-methyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Verify the presence of two singlets with a 1:3 integral ratio and the predicted chemical shifts.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to observe all five carbon signals.

-

2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment is crucial for final confirmation. Look for the following key correlations (³JCH):

-

A cross-peak between the N-methyl protons (~4.1 ppm) and the C5 carbon (~147 ppm).

-

Cross-peaks between the C3 proton (~8.0 ppm) and both the C4 (~98 ppm) and C5 (~147 ppm) carbons. These correlations unequivocally link the fragments and confirm the substitution pattern on the pyrazole ring.

-

Synthesis of Evidence and Final Elucidation

The structure of this compound is confirmed by the congruent and self-validating data from all analytical techniques.

Caption: Integrated workflow for structure elucidation.

-

Mass Spectrometry establishes the correct molecular formula and confirms the presence of one bromine and one chlorine atom through its unique isotopic signature.

-

IR Spectroscopy provides direct evidence for the crucial acyl chloride functional group via its characteristic high-frequency carbonyl absorption.

-

NMR Spectroscopy delivers the final, unambiguous proof of structure. ¹H and ¹³C NMR assign the chemical environments of every proton and carbon, while 2D HMBC experiments provide the definitive map of atomic connectivity, confirming the 1,4,5-substitution pattern on the pyrazole ring.

Together, these techniques form a robust, self-validating system that allows for the confident and unequivocal elucidation of the structure of this compound.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry Land. Infrared spectra of acid chlorides. [Link]

-

SlideShare. (2023). IR spectrum of carboxylic acids and alcohols. [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

William Reusch. Infrared Spectroscopy. Michigan State University. [Link]

-

Chem 2325. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. [Link]

-

New Journal of Chemistry. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

ResearchGate. (2018). Mass spectrometry of halogen-containing organic compounds. [Link]

-

National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

-

Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

- Google Patents.

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound - CAS:1006448-72-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Spectroscopic Characterization of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a key building block in contemporary drug discovery and development. The unique substitution pattern of this pyrazole derivative offers medicinal chemists a versatile scaffold for creating complex molecular architectures with potential therapeutic applications. Understanding its synthesis and spectroscopic profile is paramount for its effective utilization in research and development.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, make them privileged structures in the design of novel therapeutic agents.[1] The subject of this guide, this compound, serves as a valuable intermediate, enabling the introduction of the pyrazole core into larger molecules through amide bond formation and other derivatizations of the acyl chloride moiety. The bromine atom at the 4-position also provides a handle for further functionalization via cross-coupling reactions.[2]

Synthesis and Spectroscopic Analysis

A definitive understanding of a compound's structure and purity is foundational to its application in any scientific endeavor. This section details the synthetic route to this compound from its commercially available precursor and provides a thorough interpretation of its nuclear magnetic resonance (NMR) spectroscopic data.

From Carboxylic Acid to Acyl Chloride: A Validated Protocol

The synthesis of this compound is most directly achieved from its corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This precursor is readily available from commercial suppliers.[3] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, with several reliable reagents available. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most common and effective choices.[4][5]

The use of thionyl chloride is often favored for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.[5][6] Alternatively, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), can be a milder and more selective reagent, with its byproducts also being volatile.[7][8]

Experimental Protocol: Synthesis of this compound

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the crude product can be co-evaporated with a dry, inert solvent such as toluene.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, distillation under reduced pressure or crystallization may be employed, though care must be taken to avoid hydrolysis.

The following diagram illustrates the workflow for the synthesis and characterization of the target compound.

Caption: Experimental workflow from synthesis to spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecular structure with atom numbering for NMR assignment is shown below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the pyrazole ring proton.

-

H3 Proton: The proton at the C3 position of the pyrazole ring is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the bromine at C4.

-

Methyl Protons (H6): The three protons of the methyl group attached to the N1 nitrogen will also appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

-

Carbonyl Carbon (C7): The carbonyl carbon of the acyl chloride is expected to resonate in the range of 160-180 ppm. This is a characteristic chemical shift for acyl chloride carbonyls.

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine (C4) will be significantly affected. The carbon attached to the carbonyl group (C5) will also show a characteristic shift.

-

Methyl Carbon (C6): The methyl carbon will appear at a typical upfield chemical shift.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related pyrazole structures and the known effects of converting a carboxylic acid to an acyl chloride.

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Proton 1 | ~7.8 | s | H3 |

| Proton 2 | ~4.1 | s | CH₃ (H6) |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbon 1 | ~165 | C=O (C7) |

| Carbon 2 | ~145 | C5 |

| Carbon 3 | ~130 | C3 |

| Carbon 4 | ~100 | C4-Br |

| Carbon 5 | ~40 | CH₃ (C6) |

Data Interpretation and Validation

The definitive assignment of the proton and carbon signals can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

HSQC: This experiment would show a correlation between the H3 proton and the C3 carbon, as well as between the methyl protons (H6) and the methyl carbon (C6).

-

HMBC: This experiment would reveal long-range correlations (typically over 2-3 bonds). Key expected correlations include:

-

The methyl protons (H6) to the C5 and N1-adjacent ring carbon.

-

The H3 proton to C4 and C5.

-

The combination of these 1D and 2D NMR experiments provides a self-validating system for the unequivocal confirmation of the structure of this compound.

Conclusion

This technical guide has detailed the synthesis of this compound from its carboxylic acid precursor and provided a comprehensive analysis of its predicted ¹H and ¹³C NMR spectra. The provided experimental protocol and spectroscopic interpretation serve as a valuable resource for researchers utilizing this important building block in their synthetic endeavors. The structural integrity and purity, as confirmed by the described spectroscopic methods, are crucial for the successful application of this compound in the development of novel chemical entities.

References

-

El-Emary, T. I. (2016). Response to "How to achieve chlorination of carboxylic acid to convert into acid chloride?". ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. [Link]

-

Pearson. (n.d.). Carboxylic Acid to Acid Chloride. Pearson+. [Link]

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Indazoles: A Journey into the World of Five-Membered Heterocycles. Chemical Reviews, 111(11), 6984-7034.

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. ucalgary.ca. [Link]

-

Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2016). Can thionyl chloride convert two equivalents of carboxylic acids to acyl chlorides? Chemistry Stack Exchange. [Link]

-

Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters. Chemical Education Digital Library. [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Olah, G. A., & Prakash, G. K. S. (1981). 13C NMR Chemical Shift Correlations in Application of "Tool of Increasing Electron Demand" to Stable Long-Lived Carbocations: Comprehensive Evaluation.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Characterization, and Handling

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide. We will delve into its physicochemical properties, provide a detailed synthetic protocol, outline expected characterization data, and discuss critical safety and handling procedures.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have demonstrated a wide range of therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2] The introduction of a bromine atom and an acyl chloride functional group, as in this compound, creates a highly versatile intermediate. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the acyl chloride is a reactive group for the formation of amides, esters, and other carbonyl derivatives.[3] This dual functionality makes it an invaluable tool for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound is not extensively reported in the literature. However, based on its molecular structure and data from analogous compounds, we can infer the following properties:

| Property | Value | Source/Rationale |

| CAS Number | 1006448-72-1 | Commercial Supplier Data |

| Molecular Formula | C₅H₄BrClN₂O | Calculated |

| Molecular Weight | 223.46 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Inferred from related pyrazole compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Reacts with protic solvents (e.g., water, alcohols). | Based on the reactive nature of acyl chlorides |

| Stability | Moisture-sensitive. Decomposes in the presence of water. | Characteristic of acyl chlorides |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

This compound is most commonly synthesized from its corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed reagents.[4][5][6]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol using Thionyl Chloride

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with a reflux condenser and drying tube

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM or toluene.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be attempted by vacuum distillation or recrystallization from a non-protic solvent, although care must be taken to avoid decomposition.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methyl protons and the pyrazole ring proton. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon. The carbonyl carbon signal is expected to appear significantly downfield. |

| IR Spectroscopy | A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Safety, Handling, and Storage

Acyl chlorides are reactive and hazardous compounds that must be handled with appropriate safety precautions.[7][8]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[9]

-

Lachrymator: Vapors can cause irritation and watering of the eyes.

-

Moisture Sensitive: Reacts violently with water to produce hydrochloric acid.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

Handling:

-

All manipulations should be carried out in a certified chemical fume hood.[10]

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Keep away from water and other protic solvents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Keep away from incompatible materials such as bases, alcohols, and oxidizing agents.

Spill and Waste Disposal:

-

In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate.

-

Waste should be quenched carefully by slowly adding to a stirred, cooled solution of an alcohol (e.g., isopropanol) to form the less reactive ester before disposal as hazardous chemical waste.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules. Its utility stems from the ability to selectively react at either the acyl chloride or the bromo position.

-

Amide Synthesis: The acyl chloride readily reacts with primary and secondary amines to form amides, a common linkage in many biologically active compounds.

-

Ester Synthesis: Reaction with alcohols yields the corresponding esters.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyrazole core with diverse substituents, which is a key strategy in drug discovery for optimizing potency and pharmacokinetic properties.[3]

Logical Relationship of Applications:

Caption: Synthetic pathways from the title compound to drug discovery applications.

Conclusion

This compound represents a strategically important building block in synthetic and medicinal chemistry. While detailed physical data for this specific compound is sparse, its synthesis, characterization, and handling can be reliably guided by established chemical principles for acyl chlorides and pyrazole derivatives. Its versatile reactivity makes it a valuable tool for the development of novel compounds with potential therapeutic applications. Adherence to strict safety protocols is paramount when working with this and other reactive chemical intermediates.

References

-

preparation of acyl chlorides (acid chlorides). Chemguide. (URL: [Link])

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. (URL: [Link])

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. (URL: [Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). (URL: [Link])

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ? ResearchGate. (2016-08-19). (URL: [Link])

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. (2023-01-22). (URL: [Link])

- US3940439A - Acid chloride synthesis.

-

Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (URL: [Link])

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. (2025-05-25). (URL: [Link])

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. (URL: [Link])

-

IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. ResearchGate. (URL: [Link])

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. (2025-05-28). (URL: [Link])

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (URL: [Link])

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. (URL: [Link])

-

A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications. (2022-08-23). (URL: [Link])

-

Acyl chloride synthesis. Organic Chemistry Portal. (URL: [Link])

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. (URL: [Link])

-

Bromination of pyrazole derivatives. ResearchGate. (URL: [Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL: [Link])

-

Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. (URL: [Link])

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (URL: [Link])

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. wcu.edu [wcu.edu]

- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 9. chemos.de [chemos.de]

- 10. thesafetygeek.com [thesafetygeek.com]

An In-depth Technical Guide to the Stability and Storage of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

Introduction

4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a key bifunctional building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility is derived from the presence of two reactive centers: a bromine atom on the pyrazole ring, which is amenable to a variety of cross-coupling reactions, and a highly reactive acyl chloride moiety, a precursor for numerous carboxylic acid derivatives. However, the very reactivity that makes this compound a valuable synthetic intermediate also presents significant challenges in its handling, storage, and stability. This guide provides a comprehensive overview of the chemical stability of this compound, outlines field-proven storage and handling protocols, and details experimental methodologies for its stability assessment.

I. Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the electrophilicity of the carbonyl carbon, a characteristic feature of acyl chlorides. This high reactivity makes it susceptible to degradation by common atmospheric and laboratory reagents, most notably water.

A. Hydrolysis: The Primary Degradation Pathway

The most significant and rapid degradation pathway for this compound is hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water to form the corresponding carboxylic acid and hydrochloric acid (HCl)[1][2]. This reaction is typically rapid and exothermic.

The mechanism is a classic nucleophilic addition-elimination reaction[3][4]. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which then abstracts a proton from the protonated intermediate to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and HCl.

Caption: Hydrolysis of this compound.

The liberated HCl can create a corrosive microenvironment and may catalyze further degradation or react with other sensitive functional groups in a complex reaction mixture.

B. Thermal Decomposition

While hydrolysis is the most immediate concern, thermal decomposition can occur at elevated temperatures. The thermal decomposition of acyl chlorides can proceed via several pathways, including decarbonylation to form the corresponding chloro-alkane, or elimination to yield a ketene and HCl[5]. For this compound, prolonged exposure to high temperatures could potentially lead to the formation of 4-bromo-5-chloro-1-methyl-1H-pyrazole and carbon monoxide. However, significant decomposition is generally expected only at temperatures well above ambient.

C. Reactivity with Other Nucleophiles

Beyond water, this compound will react readily with other nucleophiles. This includes alcohols (to form esters), amines (to form amides), and even carboxylate salts (to form anhydrides)[1]. It is imperative to avoid contact with such reagents during storage.

II. Recommended Storage and Handling Protocols

Given its reactivity, particularly its moisture sensitivity, stringent storage and handling protocols are essential to maintain the integrity of this compound.

A. Storage Conditions

The primary goal of storage is to rigorously exclude atmospheric moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (15-25°C) | Prevents potential acceleration of degradation at higher temperatures. Refrigeration is generally not necessary unless specified by the manufacturer and may increase the risk of moisture condensation upon removal. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |

| Container | Tightly sealed glass bottle with a PTFE-lined cap | Glass is inert to the compound. A PTFE liner provides a high-integrity seal against moisture ingress. |

| Light | Store in a dark place or in an amber bottle | While no specific photolability data is available, it is good practice to protect from light to prevent potential photochemical reactions. |